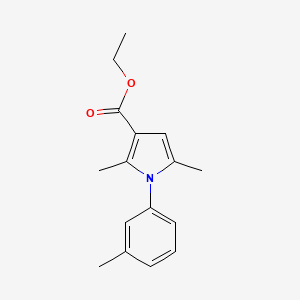![molecular formula C15H15N3O B6605406 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one CAS No. 2241138-38-3](/img/structure/B6605406.png)
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Pyridin-4-yl)phenyl]piperazin-2-one (3PP) is an organic compound with a wide range of applications in different scientific fields. It is a heterocyclic compound composed of a pyridine ring, a phenyl ring, and a piperazine ring. 3PP has been studied extensively in the fields of medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has a wide range of applications in scientific research. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the proliferation of certain cancer cell lines. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. Additionally, 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has been used as a ligand for the synthesis of metal complexes, which can be used for a variety of applications in biochemistry and medicinal chemistry.
作用机制
The mechanism of action of 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one is not fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has been shown to bind to certain receptors in the body, such as the serotonin receptor, which may explain its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of certain cancer cell lines, as well as reduce inflammation in animal models of inflammation. Additionally, 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has been shown to modulate the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators.
实验室实验的优点和局限性
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has several advantages for lab experiments. It is a relatively stable compound, with a high yield when synthesized from the reaction of 4-methylpiperazine and 2-bromopyridine. Additionally, it is relatively inexpensive and easy to obtain. However, 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has several limitations for lab experiments. It is a relatively small molecule, which makes it difficult to study its mechanism of action in detail. Additionally, it has a relatively short half-life, which makes it difficult to study its effects over a long period of time.
未来方向
There are a number of potential future directions for 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one research. One potential direction is to further investigate its mechanism of action, in order to better understand its effects on the body. Additionally, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent. Finally, further research could be conducted to explore its potential as a ligand for the synthesis of metal complexes, which could have a variety of applications in biochemistry and medicinal chemistry.
合成方法
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one can be synthesized in a variety of ways. For example, it can be synthesized through a condensation reaction between 4-hydroxybenzaldehyde and 4-methylpiperazine. This reaction produces 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one in a yield of over 80%. Alternatively, 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one can also be synthesized from the reaction of 4-methylpiperazine and 2-bromopyridine. This reaction produces 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one in a yield of over 70%.
属性
IUPAC Name |
3-(2-pyridin-4-ylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15-14(17-9-10-18-15)13-4-2-1-3-12(13)11-5-7-16-8-6-11/h1-8,14,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMPRJNEUAKPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Pyridin-4-yl)phenyl]piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)
![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)

![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)
![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)


![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)

![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)